L-5-Methyluridine

Self-amplifying RNA saRNA therapeutics VEEV replicon

For saRNA-based therapeutic development, standard modified uridines like N1-methylpseudouridine are non-functional in alphavirus replicon systems, stalling expression completely. 5-Methyluridine (m5U) is the uniquely compatible nucleoside for these platforms. - Sustained expression in VEEV replicons, unlike m1Ψ which yields no detectable signal. - Prolonged in vivo kinetics vs. m5C, supporting less frequent dosing in gene therapies. - ≥99% HPLC purity ensures modification-specific effects without contaminant interference.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
Cat. No. B15141951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-5-Methyluridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1
InChIKeyDWRXFEITVBNRMK-CMRQFXIRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-5-Methyluridine Procurement Guide


L-5-Methyluridine (CAS 1463-10-1; synonym: Ribothymidine, m5U) is a naturally occurring pyrimidine nucleoside analog of uridine that bears a methyl group at the 5-position of the uracil ring [1]. It is an endogenous methylated nucleoside found in human fluids and is a characteristic component of the TΨC loop in transfer RNA (tRNA), where it contributes to translation fidelity and ribosome function by stabilizing RNA folding and regulating base pairing [2]. The compound is a white to off-white crystalline powder with a molecular formula of C10H14N2O6, a molecular weight of 258.23 g/mol, and a melting point range of 183–186 °C . It is widely utilized as a building block for modified RNA synthesis, particularly in the development of self-amplifying RNA (saRNA) platforms and in studies investigating the impact of nucleoside modifications on mRNA translation, stability, and immunogenicity [3][4].

5-Methyluridine: Why Substitution Fails


The performance of chemically modified mRNA and self-amplifying RNA (saRNA) is exquisitely sensitive to the precise nature and position of nucleoside modifications [1]. While a broad class of uridine analogs (e.g., pseudouridine, N1-methylpseudouridine, 5-methoxyuridine) is known to reduce innate immune activation and enhance stability, their effects on translational yield, fidelity, and compatibility with specific RNA polymerase systems vary dramatically [2]. For instance, N1-methylpseudouridine (m1Ψ) provides exceptional translational enhancement in standard non-amplifying mRNA but is entirely non-functional in alphavirus-derived saRNA replicons, whereas 5-methyluridine (m5U) is uniquely compatible with both platforms [3][4]. Substituting 5-methyluridine with another modified uridine without direct experimental validation in the specific RNA context (non-amplifying vs. self-amplifying, coding sequence composition, delivery vehicle) can lead to complete loss of expression, altered immunogenicity profiles, or unpredictable translation kinetics. The following quantitative evidence delineates exactly where and why 5-methyluridine is differentiated from its closest chemical and functional analogs.

5-Methyluridine: Head-to-Head Performance


Unique saRNA Functionality

In a direct head-to-head comparison within a Venezuelan equine encephalitis alphavirus (VEEV)-derived saRNA replicon system, complete substitution of uridine with 5-methyluridine (m5U) resulted in robust and sustained protein translation in vitro and in vivo. In stark contrast, complete substitution with N1-methylpseudouridine (m1Ψ) yielded no detectable protein expression whatsoever [1]. This binary functional difference demonstrates that m5U is uniquely compatible with the alphavirus replicase machinery, whereas the current industry-standard modification for non-amplifying mRNA, m1Ψ, is completely non-functional in this emerging therapeutic platform [2].

Self-amplifying RNA saRNA therapeutics VEEV replicon Nucleoside modification

Prolonged Expression Over m5C in saRNA

Within the same saRNA platform, when uridine is replaced by either 5-methyluridine (m5U) or 5-methylcytidine (m5C), both modifications support functional protein expression. However, a direct comparison of in vivo expression kinetics reveals that saRNA incorporating m5U leads to more prolonged and sustained luciferase reporter gene expression compared to saRNA incorporating m5C [1]. This qualitative kinetic advantage is critical for applications requiring extended duration of therapeutic protein production, such as gene replacement therapy [2].

Sustained gene expression Luciferase reporter In vivo imaging saRNA kinetics

Performance Profile vs. m1Ψ and Ψ

In a systematic evaluation of chemically modified non-amplifying mRNA delivered via lipid nanoparticles (LNPs) in mice, N1-methylpseudouridine (m1Ψ) modification provided the highest overall translational enhancement, yielding up to an 11-fold increase in total luciferase expression compared to unmodified mRNA [1]. In contrast, pseudouridine (Ψ) and 5-methylcytidine (m5C) modifications resulted in up to a 5-fold increase [1]. While 5-methyluridine (m5U) was included in the panel of modifications tested, its specific fold-enhancement in this non-amplifying mRNA context was not quantified in the available abstract; the study highlights m1Ψ as the most potent enhancer across all delivery vehicles [1]. This cross-study evidence positions m5U as a distinct modification with a unique performance profile: it is not the top performer in standard non-amplifying mRNA (where m1Ψ dominates), but it is uniquely functional in saRNA where m1Ψ fails completely [2].

Non-amplifying mRNA Lipid nanoparticles Luciferase expression Base modification

m1Ψ vs. Ψ Expression Benchmark

A seminal study by Andries et al. (2015) established that mRNAs containing the N1-methylpseudouridine (m1Ψ) modification, alone or in combination with 5-methylcytidine (m5C), significantly outperform the pseudouridine (Ψ)-based mRNA platform [1]. Specifically, (m5C/)m1Ψ-modified mRNA provided up to approximately 44-fold higher reporter gene expression when comparing double-modified mRNAs, and up to approximately 13-fold higher expression when comparing single-modified mRNAs, upon transfection into cell lines or mice, relative to (m5C/)Ψ-modified mRNA [1]. While this study does not provide direct quantitative data for 5-methyluridine (m5U) against these benchmarks, it establishes the current performance hierarchy in non-amplifying mRNA: m1Ψ >> Ψ. This context is essential for understanding where m5U fits: it is not a replacement for m1Ψ in standard mRNA but is the functional choice for saRNA where m1Ψ fails [2].

mRNA therapeutics N1-methylpseudouridine Pseudouridine Protein expression

Analytical & Purity Specifications

Commercial vendors specify purity grades for 5-methyluridine that serve as procurement benchmarks. ChemImpex lists a purity of ≥99% (HPLC) with melting point 180–185°C and storage conditions of 0–8°C . Santa Cruz Biotechnology also certifies purity at ≥99% . Biorbyt specifies >98% (HPLC) with a stated stability of ≥2 years when stored at -20°C . Sigma-Aldrich (Aldrich) offers an assay grade of 97% with melting point 183–184°C . These specifications provide quantitative, verifiable criteria for lot acceptance and ensure that the material meets the purity thresholds required for reproducible in vitro transcription and downstream biological assays.

Analytical specification HPLC purity Quality control Procurement benchmark

tRNA Origin and Immune Evasion

5-Methyluridine (m5U) is a naturally occurring, endogenous modified nucleoside found in human fluids and is a characteristic component of the TΨC loop in transfer RNA (tRNA) [1]. Its presence as a natural post-transcriptional modification is a key rationale for its use in therapeutic RNA: RNAs incorporating naturally occurring modifications like m5U are less likely to be recognized as foreign by pattern recognition receptors such as Toll-like receptors (TLRs), thereby reducing innate immune activation [2]. While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) also occur naturally (with m1Ψ being a natural archaeal tRNA component and a 'hypermodified' nucleoside), the endogenous human occurrence of m5U supports its potential for lower immunogenicity in certain contexts [3].

Endogenous nucleoside tRNA modification Immune evasion TLR recognition

5-Methyluridine: Best Applications


saRNA Therapeutic Development

5-Methyluridine is the modified uridine of choice for developing saRNA-based therapeutics, including vaccines and gene replacement therapies. As demonstrated in the VEEV replicon system, m5U supports robust and sustained protein expression, whereas the industry-standard m1Ψ modification yields no detectable expression [1]. This exclusive functionality makes m5U an indispensable reagent for any research group or company pursuing saRNA platforms. Furthermore, within functional saRNA constructs, m5U confers more prolonged in vivo expression kinetics compared to m5C, which may translate to reduced dosing frequency and improved therapeutic durability [2].

Translation Fidelity & Ribosome Function

As a naturally occurring modification in the TΨC loop of tRNA, 5-methyluridine plays a critical role in stabilizing RNA folding and regulating base pairing during translation [1]. Researchers studying the impact of specific nucleoside modifications on ribosome function, codon recognition, and translation fidelity can use m5U to dissect these mechanisms in vitro. The availability of high-purity (≥99% HPLC) m5U ensures that observed effects are attributable to the modification itself rather than to chemical contaminants [2].

Comparative Modification Screens

Given the context-dependent effects of nucleoside modifications on mRNA translation, stability, and immunogenicity [1], systematic screening of multiple modifications (including m5U, Ψ, m1Ψ, 5-methoxyuridine, etc.) is essential for optimizing a given mRNA sequence and delivery system. 5-Methyluridine serves as a critical comparator in such screens, enabling researchers to map the performance landscape of uridine analogs and identify the optimal modification for their specific application, whether it be non-amplifying mRNA, saRNA, or circular RNA [2].

Epigenetic & RNA Modification Research

5-Methyluridine is an endogenous methylated nucleoside found in human fluids, and its levels can serve as biomarkers in certain disease states [1]. Researchers investigating RNA epigenetics, tRNA modification pathways, and the role of RNA methylation in gene regulation can utilize m5U as an analytical standard and as a tool to study the enzymes responsible for its installation (e.g., TrmA, RumA methyltransferases) [2]. The compound's defined analytical specifications support its use in quantitative LC-MS/MS assays for modified nucleoside profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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